3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an aminophenyl sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine ring or the aminophenyl sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminophenyl sulfanyl group can participate in various binding interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminophenyl)sulfanyl]-5-(methyl)-2-pyridinecarbonitrile
- 3-[(2-Aminophenyl)sulfanyl]-5-(chloromethyl)-2-pyridinecarbonitrile
- 3-[(2-Aminophenyl)sulfanyl]-5-(bromomethyl)-2-pyridinecarbonitrile
Uniqueness
Compared to these similar compounds, 3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions .
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)8-5-12(10(6-17)19-7-8)20-11-4-2-1-3-9(11)18/h1-5,7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAVBCWDKJNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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